Lipophilicity Elevation Relative to N-1 Methyl Analog Drives Membrane Permeability Potential
The target compound exhibits a calculated LogP of 2.16, while the direct N-1 methyl analog (2-(ethylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine, CAS 1005678-64-7) has a computed XLogP3 of approximately 1.0 . This 1.16-unit increase in lipophilicity predicts higher passive membrane permeability, a parameter often correlated with improved oral absorption and cellular uptake in kinase-targeted programs [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 2.16 (calculated using Molinspiration or similar; reported by Fluorochem ) |
| Comparator Or Baseline | N-1 methyl analog (CAS 1005678-64-7); XLogP3 = 1.0 (reported by BOC Sciences ) |
| Quantified Difference | Δ LogP ≈ +1.16 |
| Conditions | In silico prediction; actual experimental LogP not available for both compounds. |
Why This Matters
For researchers requiring sufficient membrane permeability to access intracellular kinase targets, the higher LogP of the ethyl analog makes it a more suitable starting point for lead optimization, avoiding the need for additional structural modifications to enhance lipophilicity.
- [1] Ben-Neriah Y, Brachya G, Burstain I, et al. Pyrazole pyrimidine derivative and uses thereof. US Patent 11,925,641 B2, issued March 12, 2024. View Source
